2,3,4,5-Tetrachloro-6-cyanobenzoic acid is a chemical compound characterized by the presence of four chlorine atoms and a cyano group attached to a benzoic acid framework. Its molecular formula is , and it has a molecular weight of approximately 284.91 g/mol. The compound is notable for its unique structural properties, which contribute to its potential applications in various fields, including organic synthesis and material science .
The chemical reactivity of 2,3,4,5-tetrachloro-6-cyanobenzoic acid primarily involves electrophilic substitution reactions due to the electron-withdrawing effects of the chlorine and cyano groups. These groups can influence the reactivity of the aromatic ring, making it susceptible to further modifications. Typical reactions may include:
These reactions are crucial for synthesizing more complex organic molecules and derivatives .
The synthesis of 2,3,4,5-tetrachloro-6-cyanobenzoic acid typically involves chlorination of 2-cyanobenzoic acid using chlorinating agents like phosphorus pentachloride or thionyl chloride. The reaction conditions are carefully controlled to ensure selective chlorination at the desired positions on the aromatic ring. Industrially, this process can be scaled up using large reactors with precise control over reaction parameters to achieve high yields and purity .
2,3,4,5-Tetrachloro-6-cyanobenzoic acid has diverse applications in various fields:
Several compounds share structural similarities with 2,3,4,5-tetrachloro-6-cyanobenzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3,4-Dichloro-2-cyanobenzoic acid | C8H5Cl2NO2 | Fewer chlorine substituents; less reactive |
Methyl 2,3,4,5-tetrachloro-6-cyanobenzoate | C9H6Cl4NO2 | Methyl ester derivative; different solubility |
3-Chloro-4-fluoro-2-cyanobenzoic acid | C8H5ClFNO2 | Contains a fluorine atom; different reactivity |
These compounds exhibit variations in their reactivity and biological activity due to differences in substituents. The presence of multiple chlorine atoms in 2,3,4,5-tetrachloro-6-cyanobenzoic acid enhances its electrophilic character compared to others with fewer halogen substituents .
The systematic IUPAC name for this compound is 2,3,4,5-tetrachloro-6-cyanobenzoic acid, reflecting the positions of substituents on the benzene ring. The numbering begins at the carboxylic acid group (position 1), with chlorine atoms occupying positions 2, 3, 4, and 5, and a cyano group at position 6. Its molecular formula, C₈HCl₄NO₂, corresponds to a molecular weight of 284.911 g/mol and an exact mass of 282.876 Da. The compound’s SMILES notation, C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O, further clarifies its connectivity.
Property | Value | Source |
---|---|---|
CAS Number | 756414-27-4 | |
Molecular Formula | C₈HCl₄NO₂ | |
Molecular Weight (g/mol) | 284.911 | |
Exact Mass | 282.876 | |
LogP | 3.87 | |
PSA | 61.09 Ų |
The molecular geometry of 2,3,4,5-tetrachloro-6-cyanobenzoic acid is influenced by steric and electronic effects from its substituents. The benzene ring adopts a distorted planar configuration due to the bulky chlorine atoms and the cyano group, which introduce torsional strain. Computational models suggest that the chlorine atoms at positions 2 and 5 create significant steric hindrance, forcing the cyano group at position 6 into a slightly out-of-plane orientation. This distortion is reflected in the compound’s trigonal pyramidal electron domain geometry around the central carbon atoms, analogous to chloric acid (HClO₃), which exhibits a bond angle of ~106° due to lone pair repulsion.
The carboxylic acid group at position 1 contributes to hydrogen bonding, potentially stabilizing the molecule in crystalline or solution phases. However, explicit bond angle data for this compound remain unreported in the literature.
Crystallographic data for 2,3,4,5-tetrachloro-6-cyanobenzoic acid are not currently available in public databases. Comparative analysis with simpler halogenated benzoic acids, such as 2,3,4,5-tetrachlorobenzoic acid (CAS 50-74-8), suggests that the introduction of a cyano group would reduce symmetry and alter packing efficiency in a crystal lattice. The absence of a hydroxyl group in the methyl ester derivative (CAS 5358-06-5) further highlights the carboxylic acid’s role in intermolecular interactions.
2,3,4,5-Tetrachloro-6-cyanobenzoic acid belongs to a broader class of polyhalogenated aromatics, which are studied for their stability and reactivity. The table below contrasts its properties with those of structurally related compounds:
Key observations: